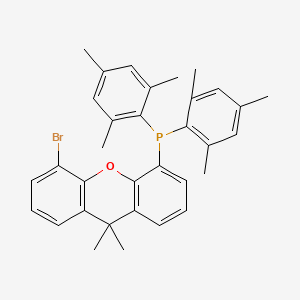
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine is a complex organic compound that features a xanthene core substituted with bromine and phosphine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 9,9-dimethylxanthene.
Bromination: The xanthene core is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Phosphination: The brominated xanthene is then reacted with dimesitylphosphine under inert atmosphere conditions to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Coupling Reactions: Palladium catalysts and ligands are commonly used in cross-coupling reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted xanthene derivatives.
Coupling Reactions: Complex organic molecules with extended conjugation or functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology
Fluorescent Probes: Due to the xanthene core, the compound can be used in the development of fluorescent probes for biological imaging.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine depends on its application. For example, as a ligand in catalysis, it coordinates to a metal center, influencing the electronic environment and reactivity of the metal. In biological applications, the xanthene core may interact with biomolecules, enabling fluorescence-based detection.
Comparison with Similar Compounds
Similar Compounds
(9,9-Dimethyl-9H-xanthen-4-yl)dimesitylphosphine: Lacks the bromine substituent.
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine: Has diphenylphosphine instead of dimesitylphosphine.
Properties
Molecular Formula |
C33H34BrOP |
|---|---|
Molecular Weight |
557.5 g/mol |
IUPAC Name |
(5-bromo-9,9-dimethylxanthen-4-yl)-bis(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C33H34BrOP/c1-19-15-21(3)31(22(4)16-19)36(32-23(5)17-20(2)18-24(32)6)28-14-10-12-26-30(28)35-29-25(33(26,7)8)11-9-13-27(29)34/h9-18H,1-8H3 |
InChI Key |
KUZWNRRYNTYLAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(C2=CC=CC3=C2OC4=C(C3(C)C)C=CC=C4Br)C5=C(C=C(C=C5C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















